molecular formula C12H10N4O2 B1453308 5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one CAS No. 1216993-02-0

5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one

Cat. No. B1453308
M. Wt: 242.23 g/mol
InChI Key: UHLNWAHSCIGMDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one, also known as 5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one, is a heterocyclic compound containing both nitrogen and oxygen atoms. It is an organic compound and is used in many scientific and industrial applications. This compound has been studied extensively for its potential therapeutic and medicinal properties.

Scientific Research Applications

5-(5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-onehenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one has been studied extensively for its potential therapeutic and medicinal properties. It has been found to have anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer properties. In addition, it has been shown to have potential applications in the treatment of neurological diseases, such as Alzheimer’s and Parkinson’s disease. Furthermore, it has been studied for its potential applications in the treatment of cardiovascular diseases, diabetes, and obesity.

Mechanism Of Action

The mechanism of action of 5-(5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-onehenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one is not fully understood. However, it is believed to act by binding to specific receptors in the cell membrane, which then triggers a cascade of biochemical reactions that lead to the desired effect. In addition, it is believed to act by inhibiting the activity of certain enzymes, which can lead to the inhibition of various metabolic pathways.

Biochemical And Physiological Effects

The biochemical and physiological effects of 5-(5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-onehenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one have been studied extensively. It has been found to have anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer properties. In addition, it has been shown to have potential applications in the treatment of neurological diseases, such as Alzheimer’s and Parkinson’s disease. Furthermore, it has been studied for its potential applications in the treatment of cardiovascular diseases, diabetes, and obesity.

Advantages And Limitations For Lab Experiments

The use of 5-(5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-onehenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one in laboratory experiments has several advantages and limitations. One of the advantages is that it can be synthesized relatively easily, making it a cost-effective option for laboratory experiments. In addition, it is a relatively stable compound and can be easily stored and handled. However, it is important to note that this compound has not been approved for use in humans, so it should only be used in laboratory experiments.

Future Directions

The potential applications of 5-(5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-onehenyl-1H-pyrazol-4-yl)-1,3,4-oxadiaz

properties

IUPAC Name

5-(5-methyl-1-phenylpyrazol-4-yl)-3H-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c1-8-10(11-14-15-12(17)18-11)7-13-16(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHLNWAHSCIGMDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C3=NNC(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one
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5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one
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5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one
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5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one
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5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one
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5-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazol-2(3H)-one

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